molecular formula C19H18F3N3OS B2809687 N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396876-94-0

N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2809687
CAS No.: 1396876-94-0
M. Wt: 393.43
InChI Key: XSEZPORSNKRFQE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a trifluoromethyl group, and an amide linkage, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-ethylphenylamine and 4-(trifluoromethyl)benzo[d]thiazol-2-ylamine, followed by acylation with acetic anhydride. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Compared to similar compounds, N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust chemical behavior and specific biological interactions.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-3-12-7-4-5-9-14(12)23-16(26)11-25(2)18-24-17-13(19(20,21)22)8-6-10-15(17)27-18/h4-10H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEZPORSNKRFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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